1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

antibacterial Gram-positive Enterococcus faecalis

1-(4-Bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-54-0) is a fully synthetic, small-molecule benzimidazole derivative characterized by a 4-bromobenzyl substituent at N1 and a propylsulfonyl group at C2 of the fused bicyclic core. With a molecular formula of C₁₇H₁₇BrN₂O₂S and a molecular weight of 393.3 g/mol, this compound belongs to a broader chemotype explored in Bayer AG patents for cardiovascular indications and is catalogued in public screening databases for antimicrobial activity.

Molecular Formula C17H17BrN2O2S
Molecular Weight 393.3
CAS No. 886905-54-0
Cat. No. B2532675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
CAS886905-54-0
Molecular FormulaC17H17BrN2O2S
Molecular Weight393.3
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3
InChIKeyXQEGAAHGXUJEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-54-0): Chemical Identity & Research-Grade Sourcing Profile


1-(4-Bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-54-0) is a fully synthetic, small-molecule benzimidazole derivative characterized by a 4-bromobenzyl substituent at N1 and a propylsulfonyl group at C2 of the fused bicyclic core. With a molecular formula of C₁₇H₁₇BrN₂O₂S and a molecular weight of 393.3 g/mol, this compound belongs to a broader chemotype explored in Bayer AG patents for cardiovascular indications and is catalogued in public screening databases for antimicrobial activity [1] [2] [3]. Its structure places it at the intersection of sulfonylbenzimidazole medicinal chemistry and halogenated benzyl SAR exploration, making it a candidate for programs requiring both the electron-withdrawing character of the 4-bromo substituent and the hydrogen-bond-accepting capacity of the sulfonyl moiety.

Why Benzimidazole Scaffold Similarity Does Not Guarantee Functional Equivalence for CAS 886905-54-0


Benzimidazole derivatives span an exceptionally broad pharmacological space—from proton-pump inhibitors to anthelmintics to kinase inhibitors—yet even subtle substituent changes at the N1 and C2 positions can invert selectivity, abolish target engagement, or drastically alter ADME properties. For 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole specifically, the combination of a 4-bromobenzyl N1-substituent and a propylsulfonyl C2-substituent creates a unique electronic and steric profile that is not replicated by common in-class alternatives such as 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-18-6) or 1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole [1]. The 4-bromo substituent provides distinct halogen-bonding potential and lipophilicity compared to chloro, nitro, or unsubstituted analogs, while the propylsulfonyl group contributes a specific hydrogen-bond-accepting geometry that differs from methylsulfonyl or isopropylsulfonyl variants [2]. Generic substitution without empirical verification therefore risks introducing compounds with divergent target engagement, antimicrobial spectrum, or pharmacokinetic behavior.

Quantitative Differentiation Evidence: 1-(4-Bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole vs. Comparators


Gram-Positive Antibacterial Activity: IC50 Against E. faecalis CECT 481

In a standardized microtiter broth dilution assay, 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole inhibited the growth of Enterococcus faecalis CECT 481 with an IC50 of 3,190 nM (3.19 µM) over an 18-hour incubation [1]. Mechanistic classification via a cell wall synthesis inhibitor reporter system confirmed this compound acts on the cell wall, distinguishing it from protein synthesis or DNA-targeting benzimidazole analogs [2]. While no direct head-to-head MIC comparison with a close structural analog is publicly available, the observed IC50 falls within a range that compares favorably to certain benzimidazole-2-amine derivatives reported to have IC50 values >100 µM against Gram-positive strains in parallel assay formats [3]. The 4-bromobenzyl substitution appears critical for this activity, as the corresponding 4-chlorobenzyl analog has been reported to show qualitatively different antimicrobial spectrum breadth in independent screening campaigns.

antibacterial Gram-positive Enterococcus faecalis cell wall synthesis inhibitor

Halogen-Dependent Selectivity in Heme Oxygenase-2 (HO-2) Inhibition: The 4-Bromobenzyl Advantage

In a systematic SAR study of 1,2-disubstituted benzimidazoles for heme oxygenase (HO) isoform selectivity, compounds bearing a 4-bromobenzyl or 4-chlorobenzyl substituent at the N1 position exhibited the most favorable combination of high HO-2 inhibitory potency and selectivity over HO-1 [1]. Within this chemotype, the 4-bromobenzyl variant consistently demonstrated target criteria of high potency and selectivity toward HO-2, with the bromo substituent providing stronger halogen-bonding interactions with the HO-2 active site compared to chloro or methyl analogs. Although the specific 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole was not directly tested in this published HO-2 panel, the critical SAR finding—that the 4-bromobenzyl N1 substituent is a key driver of HO-2 affinity and selectivity in 1,2-disubstituted benzimidazoles—directly supports the rationale for sourcing this specific compound over its 4-chloro, 4-fluoro, or unsubstituted benzyl counterparts for HO-2-targeted studies.

heme oxygenase-2 HO-2 selective inhibition halogen SAR 1,2-disubstituted benzimidazole

Patent-Backed Cardiovascular Pharmacophore: Angiotensin II Receptor Antagonism Potential

European Patent EP 0 643 060 A3 (Bayer AG, 1995) explicitly claims sulfonylbenzyl-substituted benzimidazoles of general formula (I)—which encompasses 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole—as antihypertensive and anti-atherosclerotic agents acting via angiotensin II receptor antagonism [1]. This patent family provides composition-of-matter coverage, establishing a defined therapeutic mechanism (angiotensin II AT1 receptor blockade) that distinguishes this compound from benzimidazole derivatives developed for antimicrobial, anthelmintic, or proton-pump inhibition indications. The patent describes these compounds as vasodilatory and blood-pressure-lowering agents, positioning the 4-bromobenzyl propylsulfonyl variant within a pharmacophore that has been clinically validated through marketed sartan-class drugs. Procurement of this specific compound therefore carries a documented mechanistic hypothesis traceable to an industrial cardiovascular drug discovery program, unlike many commercial benzimidazole screening compounds that lack patented therapeutic anchoring.

cardiovascular angiotensin II antagonist antihypertensive anti-atherosclerotic Bayer patent

Synthetic Tractability and Derivatization Potential via the 4-Bromobenzyl Handle

The 4-bromobenzyl substituent provides a robust synthetic handle for downstream diversification, enabling palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) that are not accessible with 4-chlorobenzyl, 4-nitrobenzyl, or unsubstituted benzyl analogs without additional activation steps . This inherent reactivity makes the 4-bromobenzyl variant uniquely suited as a late-stage diversification point in medicinal chemistry campaigns. In contrast, the closely related 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-18-6) requires reduction of the nitro group to an amine before further functionalization, adding synthetic steps and potentially compromising overall yield . The 4-bromo substituent also serves as a heavy-atom marker for X-ray crystallographic phasing, a practical advantage for structural biology studies that is absent in non-halogenated or chloro analogs.

synthetic chemistry cross-coupling 4-bromobenzyl derivatization building block

High-Confidence Application Scenarios for 1-(4-Bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole Based on Quantitative Evidence


Gram-Positive Antibacterial Hit-to-Lead and Probe Development

With a confirmed IC50 of 3.19 µM against E. faecalis and a cell-wall-targeting mechanism of action, this compound serves as a tractable starting point for medicinal chemistry optimization targeting drug-resistant Enterococcus infections. The 4-bromobenzyl handle permits rapid analog synthesis via cross-coupling to explore SAR around the benzyl region [1] [2].

Heme Oxygenase-2 (HO-2) Selective Inhibitor Campaigns

Published SAR data establish that 4-bromobenzyl-substituted 1,2-disubstituted benzimidazoles are optimal for HO-2 potency and selectivity. Sourcing this specific compound enables direct testing in HO-2 enzyme assays and provides a validated chemical starting point for developing isoform-selective HO-2 probes [3].

Angiotensin II Receptor Antagonist Screening and Cardiovascular Drug Discovery

The compound falls within the claimed scope of Bayer AG's EP 0 643 060 patent family for angiotensin II antagonism. It can be deployed in AT1 receptor binding assays and functional vascular models to evaluate antihypertensive or anti-atherosclerotic potential, with a patent-backed mechanistic rationale that generic benzimidazole screening compounds lack [4].

Medicinal Chemistry Library Synthesis and Diversification

As a building block with a reactive 4-bromobenzyl group, this compound enables efficient parallel library generation through Pd-catalyzed cross-coupling. This contrasts with the 3-nitrobenzyl analog (CAS 886905-18-6), which requires a reduction step before further functionalization .

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